

AT7519 in Neuroblastoma Models: A Technical Guide

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Compound of Interest

Compound Name: AT7519

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This technical guide provides a comprehensive overview of the preclinical research on **AT7519**, a potent cyclin-dependent kinase (CDK) inhibitor, in the context of neuroblastoma. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support ongoing and future research in this critical area of pediatric oncology.

Core Concept: Targeting MYCN-Amplified Neuroblastoma

A central finding in the preclinical evaluation of **AT7519** is its enhanced efficacy in neuroblastoma models characterized by MYCN amplification.^{[1][2][3][4][5]} This subset of neuroblastoma is notoriously aggressive and associated with poor prognosis. The data strongly suggest that MYCN amplification creates a synthetic lethal interaction with CDK2 inhibition by **AT7519**, leading to preferential killing of these high-risk cancer cells.^[4]

Quantitative Data Summary

The efficacy of **AT7519** has been demonstrated across a range of in vitro and in vivo neuroblastoma models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of AT7519 in Neuroblastoma Cell Lines

Cell Line Type	Median LC50 (μmol/L)	Key Finding
MYCN-Amplified	1.7	Significantly more sensitive to AT7519-induced cell death. [1] [2] [3] [4] [5]
MYCN Single Copy	8.1	Less sensitive compared to MYCN-amplified counterparts. [1] [2] [3] [4] [5]

Table 2: In Vivo Efficacy of AT7519 in Neuroblastoma Xenograft and Transgenic Models

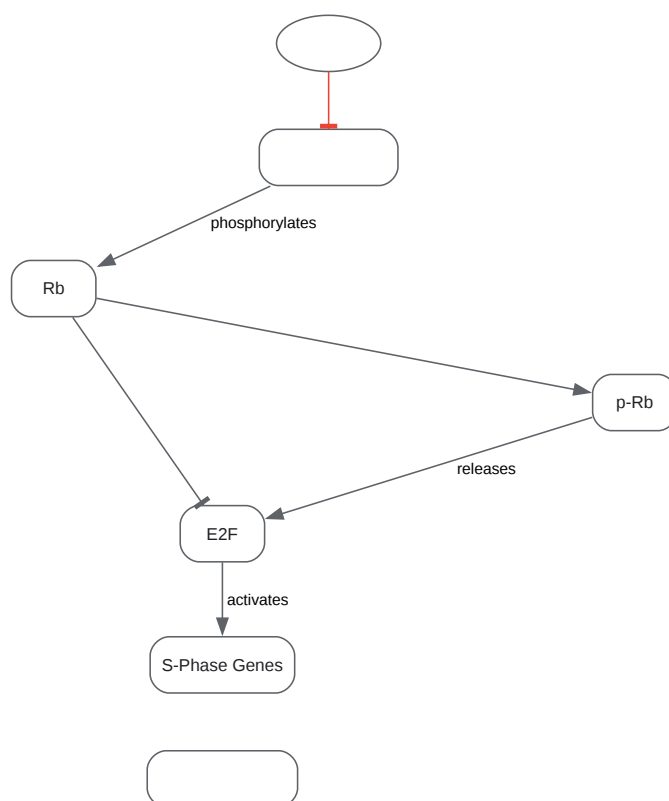
Model	Treatment Regimen	Key Outcome
AMC711T Xenograft (MYCN-amplified)	5, 10, or 15 mg/kg/day AT7519 (5 days on, 2 days off)	Dose-dependent tumor growth inhibition. [1] [3] [4]
KCNR Xenograft (MYCN-amplified)	15 mg/kg AT7519	50% reduction in tumor growth compared to control at day 17. [3]
Th-MYCN Transgenic Mice	15 mg/kg/day AT7519	Average tumor size reduction of 86% at day 7 and improved survival. [1] [2] [3] [4] [5]

Signaling Pathways and Mechanism of Action

AT7519 is a multi-CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK6, and CDK9.[\[6\]](#)[\[7\]](#) In the context of MYCN-amplified neuroblastoma, its primary mechanism of action is the inhibition of CDK2.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This initiates a cascade of events culminating in cell cycle arrest and apoptosis.

Inhibition of the CDK2/Rb Pathway

CDK2, in complex with cyclin E or A, phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes necessary for S-phase entry and DNA replication. **AT7519**-mediated inhibition of CDK2 prevents Rb phosphorylation, keeping Rb in its active, hypophosphorylated state where it sequesters E2F, leading to cell cycle arrest.



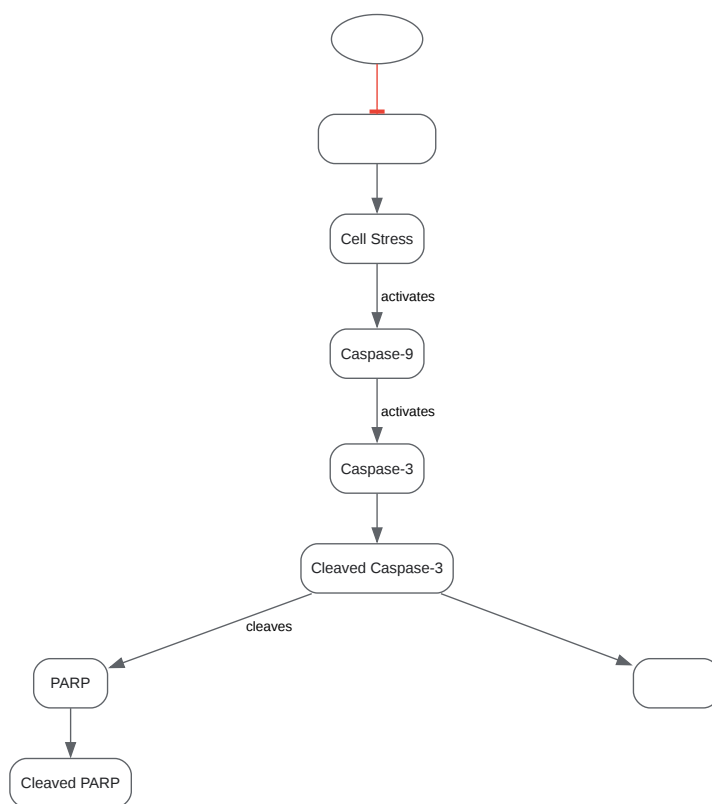
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Caption: **AT7519** inhibits CDK2, preventing Rb phosphorylation and subsequent cell cycle arrest.

Induction of Apoptosis

The inhibition of CDK2 and the resulting cell cycle arrest in MYCN-amplified neuroblastoma cells leads to a potent induction of apoptosis.[1][2][3][4][5] This is evidenced by the cleavage of

Poly (ADP-ribose) polymerase (PARP) and caspase-3.[4] The downregulation of the anti-apoptotic protein Mcl-1 has also been implicated in **AT7519**-induced apoptosis.



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Caption: **AT7519** induces apoptosis through the activation of the caspase cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Cell Viability (MTT) Assay

This assay quantitatively assesses the impact of **AT7519** on neuroblastoma cell proliferation and viability.

- **Cell Plating:** Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with a range of **AT7519** concentrations (e.g., 0.1 nM to 10 μ M) for 72 hours. Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 10 μ L of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.^[8]
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the half-lethal concentration (LC50) by plotting the percentage of viable cells against the log of the **AT7519** concentration.

Western Blotting

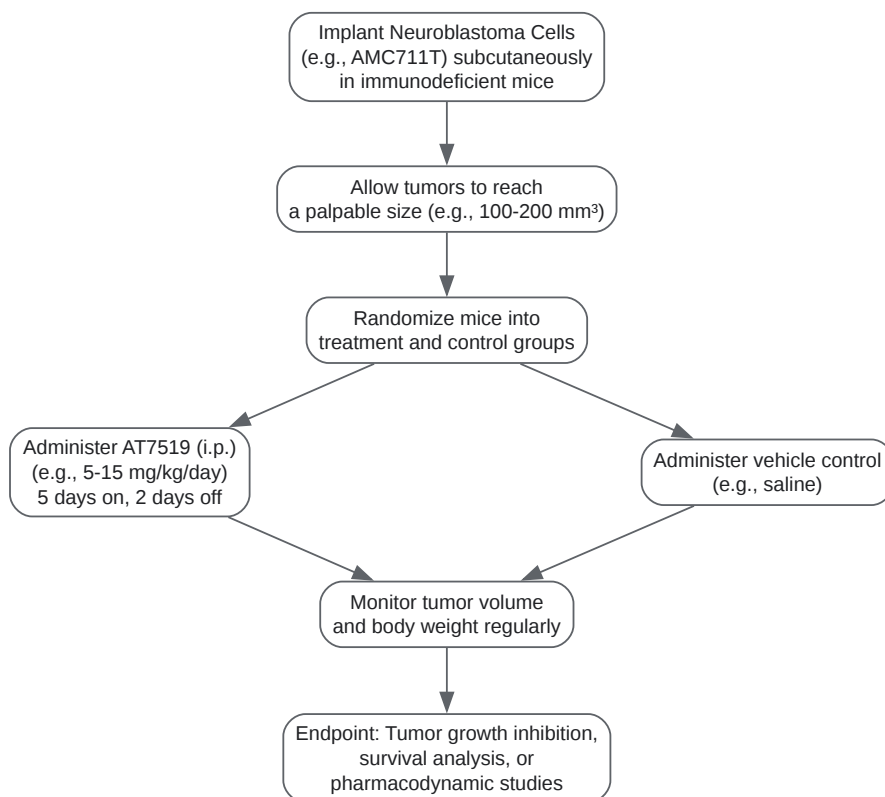
This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the **AT7519** signaling pathway.

- **Cell Lysis:** Lyse **AT7519**-treated and control neuroblastoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Separate 20-40 μ g of protein per sample on a 4-20% Tris-glycine gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against p-Rb (S807/811), total Rb, p-NPM (T199), cleaved PARP, cleaved caspase-3, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines the assessment of **AT7519**'s anti-tumor activity in a mouse model.



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Caption: Workflow for an in vivo neuroblastoma xenograft study with **AT7519**.

- Cell Implantation: Subcutaneously inject 1-5 million MYCN-amplified neuroblastoma cells (e.g., AMC711T) into the flank of immunodeficient mice (e.g., NMRI nu/nu).^{[1][3][4]}

- **Tumor Growth and Randomization:** Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **AT7519** via intraperitoneal (i.p.) injection at doses ranging from 5 to 15 mg/kg, typically on a 5-days-on, 2-days-off schedule for 3 weeks.[4] The control group receives a vehicle control (e.g., saline).
- **Monitoring:** Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the mice.
- **Endpoint and Analysis:** At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-Rb, p-NPM) or histological evaluation (e.g., H&E, TUNEL staining).[4]

Future Directions

While preclinical studies have established a strong rationale for the use of **AT7519** in MYCN-amplified neuroblastoma, further research is warranted.

- **Combination Therapies:** Investigating **AT7519** in combination with standard-of-care chemotherapeutics or other targeted agents could reveal synergistic effects and potentially overcome resistance.[9]
- **Mechanisms of Resistance:** Understanding the potential mechanisms of acquired resistance to **AT7519** will be crucial for the long-term clinical success of this agent.
- **Biomarker Development:** Further validation of p-Rb and p-NPM as robust pharmacodynamic biomarkers in a clinical setting is necessary to guide dosing and patient selection.[4]

This technical guide serves as a foundational resource for researchers dedicated to advancing novel therapeutics for high-risk neuroblastoma. The compelling preclinical data for **AT7519** underscore its potential as a valuable addition to the therapeutic arsenal against this devastating childhood cancer.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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